CVN766: A Deep Dive into its Antagonistic Mechanism at the Orexin 1 Receptor
CVN766: A Deep Dive into its Antagonistic Mechanism at the Orexin 1 Receptor
For Immediate Release
This technical whitepaper provides an in-depth analysis of the mechanism of action for CVN766, a novel, potent, and highly selective antagonist of the orexin (B13118510) 1 receptor (OX1R). Developed by Cerevance, CVN766 is under investigation for the treatment of schizophrenia and other psychiatric disorders.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of CVN766's pharmacological profile, binding kinetics, and its effects on downstream signaling pathways.
Core Mechanism: Selective Antagonism of the Orexin 1 Receptor
CVN766 is an orally active and brain-permeable small molecule that functions as a potent and exquisitely selective antagonist of the orexin 1 receptor.[1][3][5] Its high selectivity for OX1R over the orexin 2 receptor (OX2R) is a key differentiating feature, with studies demonstrating over 1000-fold greater selectivity for OX1R.[2][3][6][7][8] This remarkable selectivity is crucial as it may mitigate the risk of somnolence, a common side effect associated with less selective, dual orexin receptor antagonists (DORAs) that also target the sleep-regulating OX2R.[6][9]
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of various physiological functions, including wakefulness, reward, and motivation.[2][10] OX1R is predominantly expressed in brain regions associated with mood, reward, and vigilance, such as the ventral tegmental area, raphe nucleus, and locus coeruleus.[2] By selectively blocking the action of orexin-A at OX1R, CVN766 is hypothesized to modulate dysfunctional neurological circuits implicated in psychiatric conditions like schizophrenia, addiction, and anxiety.[2][6] Preclinical studies have shown that antagonizing OX1R can inhibit the evoked release of dopamine (B1211576) in the striatum and glutamate (B1630785) in the pre-frontal cortex.[2]
Quantitative Pharmacological Profile
The following tables summarize the key in vitro pharmacological parameters of CVN766, highlighting its potency and selectivity for the human orexin 1 receptor.
Table 1: Functional Potency of CVN766
| Parameter | Receptor | Value | Assay Type | Cell Line |
| IC50 | OX1R | 8 nM | Ca2+ Flux Assay | Chem-1 |
| IC50 | OX2R | >10 µM | Ca2+ Flux Assay | Chem-1 |
Data sourced from MedchemExpress and Glen et al., 2024.[1][2]
Table 2: Binding Affinity and Kinetics of CVN766
| Parameter | Receptor | Value | Assay Type | Cell Line |
| pKi | OX1R | 8.14 ± 0.03 | Radioligand Binding | hOx1R-CHO |
| pKi | OX2R | 4.89 ± 0.08 | Radioligand Binding | hOx2R-CHO |
| Dissociation Half-life (t1/2(diss)) | OX1R | Slow off-rate | Radioligand Binding | hOx1R-CHO |
Data sourced from Glen et al., 2024.[2]
Experimental Methodologies
The quantitative data presented above were generated using the following key experimental protocols:
Calcium (Ca2+) Flux Assay
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Objective: To determine the functional potency (IC50) of CVN766 in inhibiting the orexin-A-induced intracellular calcium mobilization mediated by OX1R and OX2R.
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Cell Lines: Chem-1 cells overexpressing either human OX1R or OX2R were utilized.
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Protocol:
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Cells were plated and cultured under standard conditions.
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Prior to the assay, cells were loaded with a calcium-sensitive fluorescent dye.
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Cells were then stimulated with orexin-A peptide at a concentration that elicits an EC80 response.
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CVN766 was added at varying concentrations to determine its inhibitory effect on the orexin-A-induced calcium signal.
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The fluorescence intensity, corresponding to intracellular calcium levels, was measured using a plate reader.
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IC50 values were calculated from the resulting concentration-response curves.
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Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) and binding kinetics (kon and koff) of CVN766 at the human OX1R.
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Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1R (hOx1R-CHO) were used.
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Protocol:
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Membranes were prepared from the hOx1R-CHO cells.
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For competition binding assays, a constant concentration of the radiolabeled OX1R antagonist, [3H]-SB-674042, was incubated with the cell membranes in the presence of increasing concentrations of CVN766.
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For kinetic studies, the association rate (kon) was determined by measuring the binding of the radioligand over time, while the dissociation rate (koff) was measured by adding an excess of a non-labeled antagonist to initiate the dissociation of the radioligand.
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The amount of bound radioactivity was quantified using liquid scintillation counting.
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Ki values and kinetic parameters were derived from the binding data using appropriate pharmacological models.
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Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of OX1R antagonism by CVN766 and the general workflow of the experimental procedures used to characterize its activity.
Caption: Proposed signaling pathway of Orexin 1 Receptor and the antagonistic action of CVN766.
Caption: Generalized workflow for the in vitro characterization of CVN766.
Conclusion
CVN766 is a potent and highly selective orexin 1 receptor antagonist. Its mechanism of action is centered on the competitive blockade of orexin-A binding to OX1R, thereby inhibiting the downstream Gq-coupled signaling cascade that leads to intracellular calcium mobilization and other cellular effects. The exquisite selectivity of CVN766 for OX1R over OX2R represents a significant advancement in the field and holds the potential for a favorable safety profile, particularly concerning somnolence. The data summarized in this whitepaper provide a strong rationale for the ongoing clinical development of CVN766 for the treatment of schizophrenia and other psychiatric disorders.[2][3][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Discovery and first-time disclosure of CVN766, an exquisitely selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CVN-766 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. CVN766 | OX1R inhibitor | Probechem Biochemicals [probechem.com]
- 6. CVN766 [cerevance.com]
- 7. Cerevance [cerevance.com]
- 8. Cerevance Announces Positive Topline Data from Phase 1 Clinical Trial of CVN766 for the Potential Use in the Treatment of Schizophrenia - BioSpace [biospace.com]
- 9. Cerevance [cerevance.com]
- 10. researchgate.net [researchgate.net]
